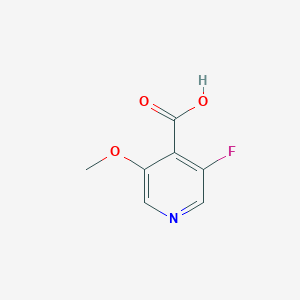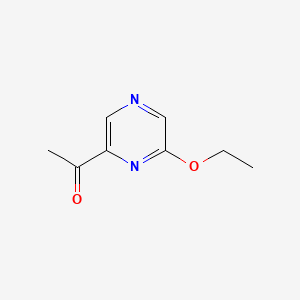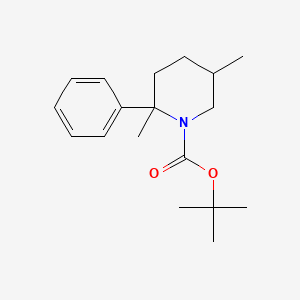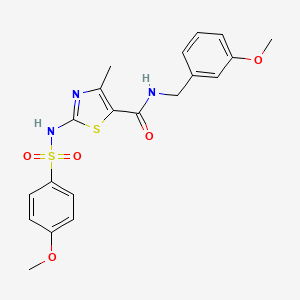![molecular formula C22H24FN5O2 B13927609 2-[(3aS,4S,6aR)-5-(2-fluoro-4-methoxybenzoyl)-4-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-4,6-dimethylpyrimidine-5-carbonitrile](/img/structure/B13927609.png)
2-[(3aS,4S,6aR)-5-(2-fluoro-4-methoxybenzoyl)-4-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-4,6-dimethylpyrimidine-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3aS,4S,6aR)-5-(2-fluoro-4-methoxybenzoyl)-4-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-4,6-dimethylpyrimidine-5-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrolopyrrole core, a pyrimidine ring, and a fluoro-methoxybenzoyl group, making it an interesting subject for research in chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 2-[(3aS,4S,6aR)-5-(2-fluoro-4-methoxybenzoyl)-4-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-4,6-dimethylpyrimidine-5-carbonitrile involves multiple steps, including the formation of the pyrrolopyrrole core and the attachment of the fluoro-methoxybenzoyl group. One common synthetic route involves the use of O-acyl oximes and α-amino ketones in a copper-catalyzed oxidative dehydrogenative [3 + 2] annulation reaction . This method allows for the formation of the pyrrolopyrrole core through the creation of C(sp2)-C(sp2) and C(sp2)-N bonds.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-[(3aS,4S,6aR)-5-(2-fluoro-4-methoxybenzoyl)-4-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-4,6-dimethylpyrimidine-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-[(3aS,4S,6aR)-5-(2-fluoro-4-methoxybenzoyl)-4-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-4,6-dimethylpyrimidine-5-carbonitrile include other pyrrolopyrrole derivatives and pyrimidine-based compounds. These compounds share structural similarities but may differ in their functional groups and specific applications. The uniqueness of this compound lies in its combination of a pyrrolopyrrole core with a fluoro-methoxybenzoyl group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C22H24FN5O2 |
|---|---|
Poids moléculaire |
409.5 g/mol |
Nom IUPAC |
2-[(3aS,4S,6aR)-5-(2-fluoro-4-methoxybenzoyl)-4-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-4,6-dimethylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C22H24FN5O2/c1-12-18(8-24)13(2)26-22(25-12)27-9-15-10-28(14(3)19(15)11-27)21(29)17-6-5-16(30-4)7-20(17)23/h5-7,14-15,19H,9-11H2,1-4H3/t14-,15+,19-/m0/s1 |
Clé InChI |
RPKQAICAULRXBF-KHYOSLBOSA-N |
SMILES isomérique |
C[C@H]1[C@@H]2CN(C[C@@H]2CN1C(=O)C3=C(C=C(C=C3)OC)F)C4=NC(=C(C(=N4)C)C#N)C |
SMILES canonique |
CC1C2CN(CC2CN1C(=O)C3=C(C=C(C=C3)OC)F)C4=NC(=C(C(=N4)C)C#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl6-{4-[allyl(benzylsulfonyl)carbamoyl]piperidin-1-yl}-5-cyano-2-{[(trifluoromethyl)sulfonyl]oxy}nicotinate](/img/structure/B13927540.png)
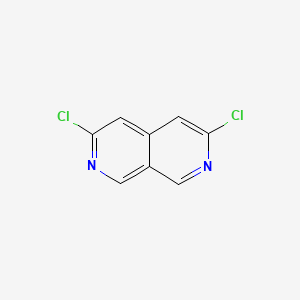
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-5-methyl-tetrahydrofuran-2-yl]-5-methyl-pyrimidine-2,4-dione](/img/structure/B13927550.png)
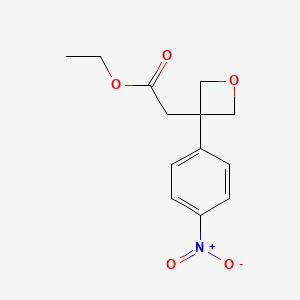
![7-Bromo-2-methylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B13927554.png)

![2-(6-Aminobenzo[d]oxazol-5-yl)propan-2-ol](/img/structure/B13927578.png)
